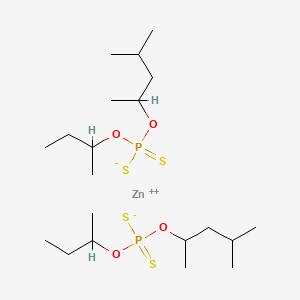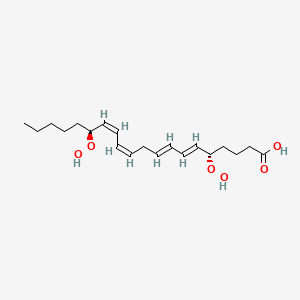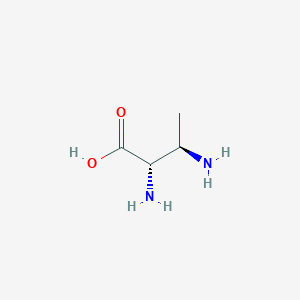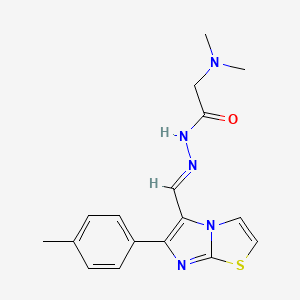
zinc O-(sec-butyl) O-(1,3-dimethylbutyl)dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the reaction of phosphorodithioic acid with zinc oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired zinc salts. The process involves the following steps:
Preparation of Phosphorodithioic Acid Esters: The esters are synthesized by reacting alcohols (sec-butyl and 1,3-dimethylbutyl) with phosphorus pentasulfide.
Formation of Zinc Salts: The esters are then reacted with zinc oxide to form the zinc salts.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and alcohols.
Substitution: The zinc ion can be substituted with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Metal salts such as calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates and other oxidized phosphorus compounds.
Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.
Substitution: New metal phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts has a wide range of applications in scientific research and industry:
Chemistry: Used as an additive in lubricants to study the effects of anti-wear and anti-corrosion properties.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metal ion interactions.
Medicine: Explored for its potential use in drug formulations and delivery systems.
Mechanism of Action
The primary mechanism of action of phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts involves the formation of a protective film on metal surfaces. This film reduces friction and wear by preventing direct metal-to-metal contact. The zinc ions play a crucial role in this process by reacting with the metal surface to form a stable, adherent layer that resists degradation under high-pressure and high-temperature conditions .
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester, zinc salt
- Phosphorodithioic acid, O,O-dipropyl ester, zinc salt
- Phosphorodithioic acid, O,O-dibutyl ester, zinc salt
Uniqueness
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and 1,3-dimethylbutyl) esters, zinc salts is unique due to its specific ester composition, which provides a balance of anti-wear and anti-corrosion properties. The mixed esters offer enhanced solubility and stability in various lubricant formulations, making it a preferred choice in high-performance applications .
Properties
CAS No. |
68784-31-6 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
zinc;butan-2-yloxy-(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-6-9(4)11-13(14,15)12-10(5)7-8(2)3;/h2*8-10H,6-7H2,1-5H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
PWMSQVOBEKFBRF-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)OP(=S)(OC(C)CC(C)C)[S-].CCC(C)OP(=S)(OC(C)CC(C)C)[S-].[Zn+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















